molecular formula C11H12Cl2N2O5 B601413 m-erythro-Chloramphenicol CAS No. 138125-71-0

m-erythro-Chloramphenicol

Cat. No.: B601413
CAS No.: 138125-71-0
M. Wt: 323.126
InChI Key:
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Description

m-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947. Chloramphenicol is known for its effectiveness against a variety of bacterial infections, although its use has declined due to potential side effects such as bone marrow toxicity . The m-erythro form, like other stereoisomers, has unique properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-erythro-Chloramphenicol involves several steps, starting from basic organic compounds. One common method includes the Meerwein-Ponndorf-Verley reduction, which involves the reduction of a nitro group to an amine group . The process typically requires reagents such as aluminum isopropoxide and solvents like isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

m-erythro-Chloramphenicol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of chloramphenicol, each with distinct biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-erythro-Chloramphenicol is unique due to its specific stereochemistry, which influences its biological activity and interactions with bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747314
Record name 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138125-71-0
Record name 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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